1-(Sulfinylamino)-3-(trifluoromethyl)benzene
Description
1-(Sulfinylamino)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a sulfinylamino group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-(sulfinylamino)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NOS/c8-7(9,10)5-2-1-3-6(4-5)11-13-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMAHKQUGFOWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=S=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved under mild conditions with good functional group tolerance and broad substrate scope . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Sulfinylamino)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic aromatic substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfonyl derivatives, amino derivatives, and substituted benzene compounds.
Scientific Research Applications
1-(Sulfinylamino)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The sulfinylamino group can form hydrogen bonds and participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(Sulfinylamino)-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Sulfinylamino)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.
1-(Sulfinylamino)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.
1-(Sulfonylamino)-3-(trifluoromethyl)benzene: Contains a sulfonylamino group instead of a sulfinylamino group. The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications
Biological Activity
1-(Sulfinylamino)-3-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features, including a sulfinyl group and trifluoromethyl substituent. These functional groups can significantly influence the biological activity of the compound, including its potential as an insecticide, fungicide, or therapeutic agent. This article reviews the synthesis, biological activities, and toxicity studies related to this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of sulfinamide with a trifluoromethylated aromatic compound. The following general reaction scheme illustrates the process:
Where R represents different substituents that can be modified to enhance biological activity.
Insecticidal and Fungicidal Properties
Recent studies have demonstrated that compounds similar to this compound exhibit notable insecticidal and fungicidal activities. For instance, a series of benzamides containing sulfinyl groups showed improved efficacy against various pests compared to traditional agents like pyraclostrobin. In one study, compounds with similar structures achieved insecticidal rates exceeding 80% at concentrations of 100 mg/L .
Table 1: Biological Activity Comparison
| Compound | Insecticidal Activity (%) | EC50 (μg/mL) | Toxicity to Zebrafish (mg/L) |
|---|---|---|---|
| 1-(Sulfinylamino)-3-(CF₃)benzene | 83.6 | 14.44 | 20.58 |
| Pyraclostrobin | 81.4 | Not reported | Not reported |
| Compound X | 84.4 | Not reported | Not reported |
The data indicates that the presence of a sulfinyl group enhances the biological activity of these compounds, particularly in terms of fungicidal efficacy against pathogens like Botrytis cinerea.
The mechanism by which these compounds exert their biological effects may involve interference with metabolic pathways in target organisms. The trifluoromethyl group is known to increase lipophilicity, potentially enhancing membrane penetration and subsequent interaction with cellular targets.
Toxicity Studies
Toxicity assessments using zebrafish embryos have been instrumental in evaluating the safety profile of this compound. The acute toxicity was classified as low (20.58 mg/L), indicating a favorable safety margin for further development as a pesticide or therapeutic agent .
Case Studies
A relevant case study involved the application of similar sulfinyl compounds in agricultural settings, where they demonstrated effective control over fungal infections while exhibiting low toxicity to non-target organisms such as aquatic life. This balance between efficacy and safety is crucial for regulatory approval and environmental sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
